molecular formula C20H23N5O7S B15041704 4-(2-Nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}phenyl)morpholine

4-(2-Nitro-5-{4-[(3-nitrophenyl)sulfonyl]piperazin-1-yl}phenyl)morpholine

Cat. No.: B15041704
M. Wt: 477.5 g/mol
InChI Key: UJUATHKHVSWQDL-UHFFFAOYSA-N
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Description

4-{2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE is a complex organic compound characterized by the presence of nitro groups, a sulfonyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Nitration: Introduction of nitro groups into the aromatic ring using nitrating agents like nitric acid and sulfuric acid.

    Sulfonylation: Attachment of the sulfonyl group to the aromatic ring using sulfonyl chlorides.

    Piperazine Ring Formation: Formation of the piperazine ring through cyclization reactions.

    Morpholine Ring Formation: Introduction of the morpholine ring via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and sulfonylation reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and supercritical fluid technology can be employed to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE undergoes various chemical reactions, including:

    Oxidation: Conversion of nitro groups to other functional groups using oxidizing agents.

    Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas and palladium catalysts.

    Substitution: Nucleophilic substitution reactions involving the morpholine and piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Solvents: Acetone, ethanol, water.

Major Products

The major products formed from these reactions include amines, sulfonamides, and various substituted aromatic compounds .

Scientific Research Applications

4-{2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-{2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE involves its interaction with molecular targets such as enzymes and receptors. The nitro and sulfonyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-NITRO-5-[4-(3-NITROBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE is unique due to the combination of nitro, sulfonyl, piperazine, and morpholine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23N5O7S

Molecular Weight

477.5 g/mol

IUPAC Name

4-[2-nitro-5-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]phenyl]morpholine

InChI

InChI=1S/C20H23N5O7S/c26-24(27)17-2-1-3-18(14-17)33(30,31)23-8-6-21(7-9-23)16-4-5-19(25(28)29)20(15-16)22-10-12-32-13-11-22/h1-5,14-15H,6-13H2

InChI Key

UJUATHKHVSWQDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]

Origin of Product

United States

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